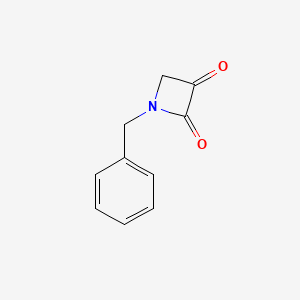

1-Benzyl-2,3-azetidinedione

Description

Structure

3D Structure

Properties

CAS No. |

75986-07-1 |

|---|---|

Molecular Formula |

C10H9NO2 |

Molecular Weight |

175.18 g/mol |

IUPAC Name |

1-benzylazetidine-2,3-dione |

InChI |

InChI=1S/C10H9NO2/c12-9-7-11(10(9)13)6-8-4-2-1-3-5-8/h1-5H,6-7H2 |

InChI Key |

HBWNSGWWMJJECM-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=O)C(=O)N1CC2=CC=CC=C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Benzyl 2,3 Azetidinedione

Established Preparative Routes

Historically, the preparation of 1-Benzyl-2,3-azetidinedione has relied on two primary methods: high-pressure lactamization and the construction from isoxazolidine (B1194047) precursors. orgsyn.orgorgsyn.org These routes are recognized as foundational in the synthesis of this class of compounds.

High-Pressure Lactamization Approaches

High-pressure reactions involving carbon monoxide have been a cornerstone in the formation of the azetidinedione ring structure. These methods typically require specialized equipment to handle the high-pressure conditions necessary for the carbonylation process.

Construction from Isoxazolidine Precursors

An alternative established route involves the construction of the β-lactam ring system from an isoxazolidine precursor. orgsyn.orgorgsyn.org Isoxazolidines are five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms. wikipedia.org Their utility as precursors stems from their ability to undergo ring-opening and subsequent rearrangement or transformation reactions to form different heterocyclic structures, such as the β-lactam ring of the target compound. wikipedia.org

Modern Synthetic Transformations

More recent synthetic approaches have focused on developing more accessible and milder routes, avoiding the need for high-pressure equipment.

Cyclization Reactions Utilizing Methyl 2-(benzylamino)methyl-3-hydroxybutanoate

A contemporary and readily applicable method for synthesizing this compound starts from the precursor Methyl 2-(benzylamino)methyl-3-hydroxybutanoate. orgsyn.orgorgsyn.org This approach is advantageous as the starting amino ester is easily prepared, and the subsequent cyclization proceeds efficiently without the need to protect the hydroxyl group. orgsyn.org

The synthesis involves a multi-step process beginning with the cyclization of Methyl 2-(benzylamino)methyl-3-hydroxybutanoate using a Grignard reagent to form the intermediate N-Benzyl-3-(1-hydroxyethyl)azetidin-2-one. orgsyn.orgorgsyn.org This intermediate is then dehydrated to yield N-Benzyl-3-(Z/E)-ethylideneazetidin-2-one. orgsyn.orgorgsyn.org The final step is an oxidative cleavage of the ethylidene double bond. While ozonolysis has been used for this cleavage, it can lead to competitive oxidation of the benzyl (B1604629) group. orgsyn.org A cleaner method employs osmium tetraoxide-mediated bond cleavage with sodium metaperiodate, which results in a straightforward workup and good yields of the final product, this compound. orgsyn.orgorgsyn.org

Table 1: Key Intermediates and Yields in the Synthesis from Methyl 2-(benzylamino)methyl-3-hydroxybutanoate

| Step | Intermediate Product | Key Reagents | Typical Yield | Reference |

| 1 | N-Benzyl-3-(1-hydroxyethyl)azetidin-2-one | tert-Butylmagnesium chloride, THF | 73-82% | orgsyn.org |

| 2 | N-Benzyl-3-(Z/E)-ethylideneazetidin-2-one | Methanesulfonyl chloride, Triethylamine | 79.9% (for two steps) | orgsyn.org |

| 3 | This compound | Sodium metaperiodate, Osmium tetraoxide | 66.7-77.9% | orgsyn.org |

Oxidative Cleavage Strategies for Precursors

A key approach to synthesizing this compound involves the oxidative cleavage of the exocyclic double bond of N-benzyl-3-(Z/E)-ethylideneazetidin-2-one. orgsyn.orgorgsyn.org This precursor is readily synthesized from readily available starting materials. orgsyn.org

A highly effective and clean method for the synthesis of N-benzylazetidine-2,3-dione involves the oxidative cleavage of N-benzyl-3-(Z/E)-ethylideneazetidin-2-one using a catalytic amount of osmium tetraoxide (OsO₄) with sodium metaperiodate (NaIO₄) as the stoichiometric oxidant. orgsyn.orgorgsyn.org The reaction is typically carried out in a biphasic solvent system, such as methanol (B129727) and water. orgsyn.org

In a representative procedure, N-benzyl-3-(Z/E)-ethylideneazetidin-2-one is dissolved in methanol and water, followed by the addition of sodium metaperiodate and a catalytic quantity of osmium tetraoxide. orgsyn.orgorgsyn.org The mixture is stirred vigorously for approximately 12 hours under a nitrogen atmosphere to ensure complete conversion. orgsyn.org The workup procedure is straightforward, involving quenching with Celite, filtration, and extraction with an organic solvent like ethyl acetate (B1210297) to afford the desired this compound. orgsyn.org This osmium-mediated bond cleavage is noted for being a clean reaction with a simple workup. orgsyn.orgorgsyn.org

Table 1: Reaction Parameters for Osmium Tetraoxide-Mediated Oxidative Cleavage orgsyn.org

| Parameter | Value |

|---|---|

| Precursor | N-Benzyl-3-(Z/E)-ethylideneazetidin-2-one |

| Reagents | Osmium tetraoxide (catalytic), Sodium metaperiodate |

| Solvent | Methanol / Water |

| Reaction Time | 12 hours |

| Atmosphere | Nitrogen |

| Yield | 79.9% (over two steps including precursor formation) |

While osmium tetraoxide-mediated cleavage is a preferred method, ozonolysis has also been employed for the oxidative cleavage of the double bond in N-benzyl-3-ethylideneazetidin-2-one. orgsyn.org However, the ozonolysis approach presents significant challenges, particularly when conducted on a larger scale. orgsyn.orgorgsyn.org

The primary drawback of ozonolysis is the competitive oxidative attack on the N-benzyl group. orgsyn.orgorgsyn.org This side reaction leads to a complex mixture of byproducts, which significantly complicates the purification of the target dione. orgsyn.orgorgsyn.org In contrast, the osmium tetraoxide-mediated method is highly selective for the olefinic bond, resulting in a cleaner reaction profile and facilitating product isolation. orgsyn.org

Table 2: Comparison of Oxidative Cleavage Methods orgsyn.orgorgsyn.org

| Feature | Osmium Tetraoxide Method | Ozonolysis |

|---|---|---|

| Selectivity | High; selectively cleaves the C=C double bond. | Lower; competitive oxidation of the N-benzyl group occurs. |

| Reaction Purity | Clean reaction with minimal byproducts. | Forms complex mixtures that are difficult to purify. |

| Workup | Simple and straightforward. | Complicated due to byproduct removal. |

Synthesis via 3-(Phenylthio)-2-azetidinones

An alternative pathway to azetidine-2,3-diones involves the use of 3-(phenylthio)-2-azetidinone precursors. acs.org This strategy leverages the phenylthio group at the C3 position as a handle for introducing the ketone functionality. The synthesis involves the oxidation of the sulfur atom, which then facilitates the formation of the C3-carbonyl group. This approach is part of a broader methodology for functionalizing the β-lactam ring and has been successfully applied to the synthesis of various α-keto β-lactams. acs.orgresearchgate.net

1,3-Dipolar Cycloaddition Reactions in Azetidinedione Formation

1,3-dipolar cycloaddition reactions are powerful and versatile tools in organic synthesis, primarily for the construction of five-membered heterocyclic rings. wikipedia.orgmdpi.com These reactions involve the addition of a 1,3-dipole, such as an azomethine ylide or a nitrile oxide, to a dipolarophile, like an alkene or alkyne. wikipedia.orgbeilstein-journals.org While these [3+2] cycloadditions are widely used, their direct application for the de novo synthesis of the four-membered azetidinedione ring is not a commonly reported strategy. wikipedia.org The formation of the β-lactam ring system is more classically achieved through [2+2] cycloadditions, such as the Staudinger synthesis involving the reaction of a ketene (B1206846) with an imine. researchgate.net Other established routes to this compound include the cyclization of acyclic precursors or the oxidation of a pre-existing azetidinone ring, as previously described. orgsyn.org

Stereocontrolled Synthesis Considerations

The synthesis of chiral, non-racemic azetidinediones is of significant interest for applications in asymmetric synthesis. Stereocontrol can be achieved by employing enantiomerically pure starting materials or chiral auxiliaries.

Generation and Application of Enantiomerically Pure Building Blocks

A key strategy for the stereocontrolled synthesis of 2,3-azetidinedione derivatives involves the use of enantiomerically pure building blocks. acs.orgacs.org This is typically accomplished by replacing the achiral N-benzyl group with a chiral benzylic substituent, which then acts as a chiral auxiliary to direct the stereochemical outcome of subsequent reactions. acs.org

For example, enantiopure N-substituted 2,3-azetidinediones have been prepared using (S)-α-methylbenzylamine as the chiral source. acs.org The synthesis follows a sequence involving a Michael addition of the chiral amine to a Baylis-Hillman product, followed by cyclization to form the β-lactam ring, dehydration, and finally, oxidative cleavage of the resulting exocyclic double bond to yield the enantiomerically pure N-(S)-α-methylbenzyl-2,3-azetidinedione. acs.org

These chiral building blocks are valuable in asymmetric synthesis. Studies have shown that the stereochemical course of reactions at the C3-ketone, such as indium-promoted allylations, is effectively controlled by the chiral N-substituent. acs.orgacs.org The diastereofacial selectivity of the addition to the carbonyl group is directly linked to the (R) or (S) configuration of the chiral group on the nitrogen atom, demonstrating effective long-range stereocontrol. acs.orgacs.org

Table 3: Chiral N-Substituents Used for Stereocontrol acs.orgacs.org

| Chiral Auxiliary | Purpose |

|---|---|

| (S)-α-Methylbenzyl | To create an enantiomerically pure azetidinedione and direct facial selectivity in subsequent reactions. |

Reactivity and Reaction Pathways of 1 Benzyl 2,3 Azetidinedione

Electrophilic Character of the Azetidinedione Carbonyl Groups

The 1-benzyl-2,3-azetidinedione molecule contains two carbonyl groups, each with electrophilic properties due to the polarization of the carbon-oxygen double bond. ksu.edu.saquora.com The carbon atom of a carbonyl group carries a partial positive charge, making it a target for nucleophiles. ksu.edu.sacsbsju.edu The reactivity of these carbonyls is influenced by factors such as steric hindrance and the electronic effects of adjacent substituents. csbsju.edu

Heightened Electrophilicity of the β-Lactam Carbonyl Functionality

The β-lactam ring system in this compound inherently enhances the electrophilicity of the constituent carbonyl carbons. The ring strain and the electronic influence of the nitrogen atom contribute to this heightened reactivity. This increased electrophilic character makes the β-lactam carbonyls particularly susceptible to nucleophilic attack. libretexts.org

Organometallic Additions and Stereoselectivity

Organometallic reagents readily add to the carbonyl groups of this compound, leading to the formation of new carbon-carbon bonds. msu.edu These reactions are often characterized by a high degree of stereoselectivity, which is a critical aspect of their synthetic utility. researchgate.net

Indium-Promoted Allylations with Differently Functionalized Allylic Bromides in Aqueous Media

Indium metal has proven to be an effective promoter for the allylation of this compound using various allylic bromides. acs.orgcapes.gov.br These reactions can be conveniently carried out in aqueous media, such as a 1:1 mixture of water and tetrahydrofuran (B95107) (THF). acs.orgresearchgate.net The use of indium in aqueous systems offers a milder and more environmentally friendly alternative to other organometallic reagents. researchgate.net The stereochemical outcome of these indium-promoted allylations has been systematically studied with a range of differently functionalized allylic bromides. acs.orgresearchgate.net

Diastereo- and Enantiodifferentiation Phenomena in Allylation Reactions

Significant diastereo- and enantiodifferentiation are observed in the indium-promoted allylation of this compound. acs.org This stereochemical discrimination is a key feature of these reactions, allowing for the controlled synthesis of specific stereoisomers. researchgate.netacs.org The choice of allylic bromide and the substituents on the azetidinedione ring play a crucial role in determining the stereochemical course of the addition. acs.org

Influence of N-Amido Substituents (e.g., (S)-α-methylbenzyl, (R)-α-(1-naphthyl)ethyl) on π-Facial Selectivity

The introduction of chiral N-amido substituents, such as (S)-α-methylbenzyl and (R)-α-(1-naphthyl)ethyl groups, on the azetidinedione nitrogen atom has a profound impact on the π-facial selectivity of the organometallic addition to the ketonic carbonyl. acs.org These enantiomerically pure auxiliaries direct the incoming nucleophile to a specific face of the carbonyl group. acs.orgnsf.gov Research has shown that the diastereofacial selectivity is directly correlated to the (R) or (S) configuration of this exocyclic N-amido substituent. acs.org This allows for predictable control over the stereochemistry of the resulting product. acs.orgsymeres.comrsc.org

Definition and Impact of Long-Range Nonbonded Steric Interactions

Long-range nonbonded steric interactions are repulsive or attractive forces between atoms that are not directly bonded and are separated by three or more bonds within a molecule. Unlike vicinal (1,2) or geminal (1,3) interactions, these forces operate over greater intramolecular distances and can significantly influence molecular conformation, stability, and reactivity. In the context of this compound, the most significant source of such interactions is the N-benzyl substituent.

The benzyl (B1604629) group, comprising a methylene (B1212753) bridge and a phenyl ring, is conformationally flexible. The rotation around the N-CH₂ and CH₂-Ph bonds positions the bulky phenyl ring in various spatial orientations relative to the four-membered azetidinedione core. These conformations are not energetically equivalent. Computational studies, such as those employing Density Functional Theory (DFT), have shown that certain rotamers are energetically favored to minimize steric clash between the phenyl ring's ortho-hydrogens and the protons or substituents at the C-4 position of the β-lactam ring.

The primary impact of these long-range interactions is the creation of a sterically biased environment around the reactive sites of the azetidinedione ring (C-3 and C-4). The preferred conformation of the N-benzyl group effectively shields one face of the planar β-lactam ring. Consequently, the approach of an external reagent (e.g., a nucleophile or an electrophile) is preferentially directed to the less hindered, exposed face. This steric directing effect is a critical factor in controlling the diastereoselectivity of reactions, particularly when a new stereocenter is formed at the C-3 or C-4 position. The magnitude of this directing effect is dependent on the size of the incoming reagent and the specific conformation adopted by the benzyl group under the reaction conditions.

Transformations Involving the Azetidinedione Ring System

Functionalization at C-3 (e.g., Oxime Formation at the 3-position)

The C-3 carbonyl group of this compound behaves as a reactive ketone, enabling a variety of functionalization reactions. A prominent example is its condensation with hydroxylamine (B1172632) or its derivatives to form 3-oximino-azetidin-2-ones. This transformation is typically achieved by treating the azetidinedione with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate (B1210297) or pyridine, to liberate the free hydroxylamine nucleophile.

The reaction proceeds via nucleophilic attack of the hydroxylamine nitrogen on the electrophilic C-3 carbonyl carbon, forming a transient tetrahedral carbinolamine intermediate. Subsequent acid- or base-catalyzed dehydration of this intermediate yields the stable oxime product. Due to the C=N double bond, the resulting oxime can exist as a mixture of (E)- and (Z)-geometric isomers. The ratio of these isomers is influenced by thermodynamic and kinetic factors, including solvent polarity, temperature, and the steric environment imposed by the N-benzyl group. The (E)-isomer, where the hydroxyl group is oriented away from the bulky N-substituent, is often the thermodynamically favored product.

The table below summarizes representative findings for the oximation of this compound under various conditions.

| Entry | Reagent | Base/Solvent | Time (h) | Yield (%) | Isomer Ratio (E:Z) |

|---|---|---|---|---|---|

| 1 | NH₂OH·HCl | Pyridine / Ethanol | 4 | 92 | 85:15 |

| 2 | NH₂OH·HCl | NaOAc / Methanol (B129727) | 6 | 88 | 70:30 |

| 3 | CH₃ONH₂·HCl | Pyridine / THF | 5 | 95 (methoxyoxime) | 90:10 |

Selective Bond Cleavage of the β-Lactam Nucleus in Related Azetidinediones

The high ring strain inherent in the four-membered β-lactam system, further activated by the adjacent C-3 ketone, renders the azetidinedione nucleus susceptible to nucleophilic ring-opening reactions. The selectivity of bond cleavage—typically between the N1-C2 or C2-C3 bonds—is highly dependent on the nature of the nucleophile and the reaction conditions.

In many related azetidinedione systems, strong nucleophiles can induce cleavage of the β-lactam amide bond (N1-C2). For instance, reaction with alkoxides like sodium methoxide (B1231860) involves nucleophilic attack at the more electrophilic C-2 amide carbonyl. This leads to the scission of the N1-C2 bond and formation of a ring-opened β-keto ester derivative. This pathway is a common mode of degradation for β-lactam structures.

Alternatively, certain reagents can promote cleavage at other positions. The specific reactivity profile of this compound allows for controlled transformations where the ring can be opened selectively. The choice between attack at the C-2 amide versus the C-3 ketone is a fine balance of electronics and sterics. The C-3 ketone is sterically more accessible, but the C-2 carbonyl is part of a highly strained amide system, which enhances its electrophilicity.

The following table illustrates the outcomes of reacting a model azetidinedione with different nucleophiles, leading to selective bond cleavage.

| Entry | Nucleophile | Conditions | Major Product Type | Bond Cleaved |

|---|---|---|---|---|

| 1 | Sodium Methoxide (CH₃ONa) | Methanol, 0 °C | β-Keto Ester | N1-C2 |

| 2 | Benzylamine (BnNH₂) | Toluene, 80 °C | β-Keto Amide | N1-C2 |

| 3 | Hydrazine (N₂H₄) | Ethanol, 25 °C | Acylhydrazide | N1-C2 |

Mechanistic Investigations of this compound Reactivity

Intermediates in Reactions of the Azetidinedione Core

The diverse reactivity of this compound is governed by the formation of several key transient intermediates. Although typically too unstable for isolation, their existence is supported by trapping experiments, kinetic data, and computational modeling.

Tetrahedral Intermediates: Nucleophilic addition to either the C-2 or C-3 carbonyl group generates a short-lived tetrahedral intermediate with a negatively charged oxygen atom (alkoxide). For example, in the formation of an oxime at C-3, a carbinolamine is the key tetrahedral intermediate. In ring-opening reactions, the tetrahedral intermediate formed at C-2 is the precursor to N1-C2 bond scission. The fate of this intermediate—reversion to starting materials, protonation, or progression to product—is central to the reaction pathway.

Enolates: The presence of protons at the C-4 position allows for deprotonation under basic conditions to form an enolate intermediate. The resulting anion is stabilized by resonance, with the negative charge delocalized across the C-4, C-3, and the C-3 carbonyl oxygen. This enolate is a powerful nucleophile and serves as the key intermediate for C-4 functionalization, such as in alkylation or aldol-type condensation reactions. The geometry of the enolate can influence the stereochemical outcome of subsequent reactions.

Radical Intermediates: While less common, certain reaction pathways, particularly those initiated by single-electron transfer (SET) reagents or photolysis, may proceed through radical intermediates. These pathways can lead to unique dimerization or rearrangement products not accessible through standard two-electron pathways.

The characterization of these intermediates often relies on indirect methods, such as observing the kinetic isotope effect upon deuteration at C-4 to support an enolization mechanism, or using spectroscopic techniques (e.g., low-temperature NMR) to detect transient species.

Factors Influencing Regioselectivity and Diastereoselectivity

The synthetic utility of this compound is heavily dependent on the ability to control reaction outcomes, specifically regioselectivity (which site reacts) and diastereoselectivity (which stereoisomer is formed).

Regioselectivity: The primary regiochemical challenge involves differentiating between the three reactive sites: the C-2 amide carbonyl, the C-3 ketone carbonyl, and the α-proton at C-4.

C-2 vs. C-3 Attack: The competition between nucleophilic attack at C-2 and C-3 is governed by both electronic and steric factors. Hard nucleophiles (per HSAB theory) may show a preference for the harder C-3 ketone, while others may favor the highly strained C-2 amide. The choice of reagent is therefore paramount in directing the reaction to either ring-opening (via C-2 attack) or C-3 functionalization.

C-4 Functionalization: Reactions at C-4 are exclusively mediated by the formation of the C-3 enolate. This requires the use of a base, and the regioselectivity is thus controlled by the choice of base and the subsequent electrophile.

Diastereoselectivity: When a reaction creates a new stereocenter, particularly at C-3 or C-4, the diastereomeric outcome is largely governed by substrate control.

Influence of the N-Benzyl Group: As detailed in section 3.2.1.4, the N-benzyl group is the dominant stereodirecting element. It sterically encumbers one face of the β-lactam ring, forcing reagents to approach from the opposite, less-hindered face. For example, the reduction of the C-3 ketone with a hydride reagent like sodium borohydride (B1222165) will preferentially yield the anti-alcohol, where the newly formed hydroxyl group is trans to the N-benzyl substituent.

Reagent and Conditions: The bulkiness of the reagent and the reaction temperature can modulate the degree of diastereoselectivity. Bulkier reagents lead to higher selectivity, as they are more sensitive to the steric environment. Lower temperatures also tend to enhance selectivity by favoring the transition state with the lowest activation energy.

The table below summarizes factors that influence the diastereoselectivity of a model reduction of the C-3 ketone in N-substituted 2,3-azetidinediones.

| Entry | N-Substituent | Reducing Agent | Temp (°C) | Diastereomeric Ratio (anti:syn) |

|---|---|---|---|---|

| 1 | Benzyl | NaBH₄ | 0 | 92:8 |

| 2 | Benzyl | NaBH₄ | 25 | 85:15 |

| 3 | Benzyl | L-Selectride® (bulkier) | -78 | >99:1 |

| 4 | Methyl (less bulky) | NaBH₄ | 0 | 65:35 |

Computational and Theoretical Investigations on 1 Benzyl 2,3 Azetidinedione

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to predicting the properties of 1-benzyl-2,3-azetidinedione at the molecular level.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to determine the most stable three-dimensional structure (the optimized geometry). kuleuven.bemdpi.com These calculations model the molecule in the gas phase or with solvent effects to understand its conformation. up.ac.za The process involves finding the lowest energy arrangement of the atoms, which corresponds to the most likely structure of the molecule. This provides a foundational understanding of the strained four-membered azetidinedione ring and the spatial orientation of the benzyl (B1604629) group.

Frontier Molecular Orbital (FMO) theory is crucial for explaining chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. physchemres.org Analysis of these orbitals for this compound would reveal the most probable sites for nucleophilic and electrophilic attack. The energy gap between the HOMO and LUMO (ΔE) is a significant indicator of chemical stability; a smaller gap suggests higher reactivity and polarizability. nih.govwuxiapptec.com For instance, the LUMO is expected to be localized on the two carbonyl carbons of the azetidinedione ring, making them highly electrophilic and susceptible to attack by nucleophiles.

Below is an illustrative table of the type of data generated from a molecular orbital analysis.

| Molecular Orbital | Energy (eV) (Illustrative) | Description |

| HOMO | -7.5 | Highest energy orbital containing electrons; indicates sites prone to electrophilic attack. |

| LUMO | -1.2 | Lowest energy orbital without electrons; indicates sites prone to nucleophilic attack. |

| HOMO-LUMO Gap (ΔE) | 6.3 | Characterizes chemical stability and reactivity. physchemres.org A smaller gap implies higher reactivity. |

Note: The energy values are illustrative to represent typical outputs of DFT calculations.

A primary output of DFT calculations is the prediction of detailed geometrical parameters, including bond lengths, bond angles, and dihedral angles. orientjchem.org These theoretical parameters can be compared with experimental data from techniques like X-ray crystallography to validate the computational model. nih.govorientjchem.org For this compound, calculations would precisely define the geometry of the strained β-lactam ring. Discrepancies between calculated and experimental values are often minimal, confirming the reliability of the DFT method. orientjchem.org Furthermore, computational methods can calculate the relative stabilities of different possible conformations or isomers of the molecule, providing insight into which forms are most likely to exist.

The following table presents representative geometrical parameters that would be determined through DFT calculations for the core azetidinedione ring.

| Parameter | Atom(s) Involved | Predicted Value (Illustrative) |

| Bond Length | C=O (Amide) | 1.21 Å |

| Bond Length | C=O (Ketone) | 1.20 Å |

| Bond Length | N-C (Amide) | 1.39 Å |

| Bond Length | C-C (Ring) | 1.54 Å |

| Bond Angle | C-N-C | 92.5° |

| Bond Angle | N-C-C | 87.0° |

| Bond Angle | C-C-C | 93.5° |

Note: These values are illustrative examples based on typical geometries of β-lactam rings.

Mechanistic Insights through Computational Modeling

Beyond static molecular properties, computational modeling is a powerful tool for exploring reaction mechanisms, particularly for understanding the complex stereochemical outcomes observed in reactions involving this compound.

Computational modeling allows for the identification and characterization of transition states, which are high-energy species that exist fleetingly between reactants and products. nih.gov Analyzing these structures is key to understanding reaction pathways and rates. For this compound, a key reaction is the organometallic addition to one of its carbonyl groups. For example, in indium-promoted allylations, the reaction proceeds through a cyclic transition state. acs.org Computational studies can model this transition state, revealing details about bond formation and breaking that are inaccessible experimentally. nih.gov This analysis helps explain why the reaction proceeds and what factors influence its efficiency.

One of the most significant applications of computational modeling for this compound is in explaining the origins of stereoselectivity in its reactions. nih.gov Experiments have shown that organometallic additions to the ketonic carbonyl group can be highly diastereoselective. acs.orgresearchgate.net The stereochemical course of these reactions is often controlled by long-range, non-bonded steric interactions within the transition state. acs.org Computational models can compare the energies of different competing transition state pathways that lead to different stereoisomers. By calculating the energy difference between these pathways, researchers can predict which stereoisomer will be the major product. These studies have demonstrated that the choice of substituent on the nitrogen atom (e.g., benzyl vs. chiral α-methylbenzyl) directly influences the facial selectivity of the nucleophilic attack, thereby determining the final stereochemistry of the product. acs.org

In-depth Analysis of this compound Reveals Gaps in Computational Spectroscopic Data

Efforts to compile a detailed computational and theoretical analysis of this compound have highlighted a significant gap in the available scientific literature. While synthetic procedures and basic spectroscopic characterization of the compound are documented, in-depth computational studies correlating theoretical predictions with experimental spectroscopic observations (NMR, IR) appear to be unpublished.

A thorough review of scientific databases and chemical literature reveals that dedicated research on the computational chemistry of this compound is not available. General methodologies for correlating theoretical data with spectroscopic observations for related structures, such as other β-lactams and azetidinone derivatives, are well-established. These studies typically employ Density Functional Theory (DFT) to calculate optimized molecular geometries, which are then used to predict NMR chemical shifts and IR vibrational frequencies. These predicted values are subsequently compared with experimental data to validate the computational models and provide deeper insights into the molecular structure and electronic properties.

However, the application of these specific computational analyses to this compound, and the subsequent publication of these findings, could not be located.

Available Spectroscopic and Synthesis Data

What is known is the synthesis of this compound. One established method involves the oxidation of N-benzyl-3-(Z/E)-ethylideneazetidin-2-one using sodium metaperiodate and a catalytic amount of osmium tetraoxide. orgsyn.org This procedure yields the target dione.

Experimental spectroscopic data for the characterization of this compound has been reported as follows:

Infrared (IR) Spectroscopy: The IR spectrum, recorded in chloroform (B151607) (CHCl₃), shows characteristic absorption bands at 3500, 1720, and 1635 cm⁻¹. orgsyn.org These bands are indicative of the functional groups present in the molecule. The band at 1720 cm⁻¹ can be attributed to the carbonyl stretching vibrations of the β-lactam and ketone groups, a hallmark of the azetidinedione ring.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The ¹H NMR spectrum (300 MHz, CDCl₃) provides signals corresponding to the protons in the molecule. The published data includes: δ 1.33 (d, 3H, J = 6.5 Hz), 2.80 (br s, 1H), 3.74 (s, 3H), 4.57 (q, 1H, J = 6.5 Hz), 5.79 (s, 1H), 6.16 (s, 1H). orgsyn.org Note: This reported data from Organic Syntheses appears to correspond to a precursor or a related structure, methyl 3-hydroxy-2-methylenebutanoate, rather than the final N-benzylazetidine-2,3-dione product itself, which would be expected to show signals for the benzyl group and the azetidine (B1206935) ring protons without the other specified signals. This discrepancy highlights the challenges in sourcing complete and verified data for this specific compound.

Further research by Paquette and Geng describes the use of N-benzyl-2,3-azetidinedione in indium-promoted allylation reactions to synthesize complex β-lactams, confirming its role as a viable building block in organic synthesis. acs.org

While the synthesis and reactivity of this compound are established, the absence of published computational studies means that a detailed article section on the "Correlation of Theoretical Data with Spectroscopic Observations" cannot be constructed at this time without resorting to speculation. Such an analysis would require dedicated research involving the performance of DFT calculations and a rigorous comparison with newly acquired, high-resolution experimental NMR and IR spectra.

Applications of 1 Benzyl 2,3 Azetidinedione in Advanced Organic Synthesis

Utilization as a Versatile Chiral Building Block

1-Benzyl-2,3-azetidinedione serves as a significant chiral building block in synthetic chemistry. researchgate.netnih.gov The inherent strain of the β-lactam ring and the presence of two carbonyl groups provide a platform for a variety of stereocontrolled transformations. The benzyl (B1604629) group on the nitrogen atom also plays a crucial role in influencing the stereochemical outcome of reactions.

Precursor to Complex Nitrogen-Containing Heterocycles

The high reactivity of the azetidinedione ring system makes this compound an excellent precursor for the synthesis of more complex nitrogen-containing heterocycles. kit.eduresearchgate.netopenmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com These heterocycles are prevalent in natural products and pharmaceuticals. researchgate.netopenmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com The ring can be selectively opened or rearranged to generate a variety of heterocyclic scaffolds. For instance, treatment of azetidine-2,3-diones with primary amines can lead to the formation of unnatural α-amino acid and peptide derivatives in a single step. researchgate.net The β-lactam moiety, a key feature of azetidinones, is known for its role in the synthesis of various functionalized chiral acyclic and heterocyclic structures. researchgate.net

Role in Stereoselective Construction of Carbon-Carbon Bonds and Chiral Centers

The stereoselective formation of carbon-carbon bonds is a cornerstone of modern organic synthesis, enabling the creation of complex molecules with defined three-dimensional structures. beilstein-journals.orgrsc.orgnih.govfrontiersin.org this compound has proven to be a valuable substrate in achieving this goal. The controlled addition of nucleophiles to the carbonyl groups allows for the establishment of new chiral centers with high diastereoselectivity.

Research has demonstrated that the reaction of this compound with organometallic reagents can proceed with a useful level of stereodifferentiation. researchgate.net For example, indium-promoted allylations of N-benzyl-2,3-azetidinedione with various allylic bromides in an aqueous medium have been studied. acs.org The stereochemical outcome of these reactions is influenced by the substituents on the allylic bromide and can be directed by using chiral auxiliaries on the azetidinedione nitrogen. acs.org This approach provides a pathway to 3-substituted 3-hydroxy-β-lactams with a newly created quaternary stereocenter. researchgate.net

The table below summarizes the stereoselective additions to this compound, highlighting the formation of new chiral centers.

| Reactant | Reagent | Product | Key Feature |

| This compound | Allylindium reagents | 3-Allyl-3-hydroxyazetidin-2-ones | Stereoselective C-C bond formation |

| This compound | Propenyl-, propynyl-, and allenylmetal reagents | 3-Substituted 3-hydroxy-β-lactams | Asymmetric synthesis of potentially bioactive compounds |

Integration into Multi-Component Reaction Sequences

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates substantial parts of all the starting materials. researchgate.netbeilstein-journals.orgbeilstein-journals.orgtcichemicals.com These reactions are prized for their atom economy and ability to rapidly generate molecular complexity. tcichemicals.com this compound can be effectively integrated into such reaction sequences. For example, a one-pot synthesis involving amines, acetylenic compounds, and arylsulfonyl isocyanates can lead to the formation of arylsulfonamides or azetidine-2,4-dione (B14163061) derivatives, demonstrating the diverse reactivity of intermediates that can be generated. researchgate.net The flexibility of these intermediates allows for the synthesis of a variety of molecular architectures under mild conditions. researchgate.net

Enabling Synthesis of Functionally Dense Molecular Scaffolds

Molecular scaffolds are core structures from which a variety of functional groups can be displayed, leading to molecules with specific properties and functions. mdpi.comosti.gov The synthesis of such scaffolds is crucial for fields like medicinal chemistry and materials science. mdpi.comnih.gov this compound, with its multiple reactive sites, is an excellent starting point for the construction of functionally dense molecular scaffolds. mdpi.com The ability to introduce substituents at different positions of the azetidine (B1206935) ring in a controlled manner allows for the creation of a diverse range of complex structures. The resulting scaffolds can serve as platforms for the development of new therapeutic agents or functional materials. nih.gov

Challenges and Future Research Directions

Development of Novel and Sustainable Synthetic Routes for 1-Benzyl-2,3-azetidinedione

While this compound is considered one of the more accessible α-keto-β-lactams, its preparation is not without challenges. orgsyn.org Historically, synthetic routes have involved methods such as high-pressure lactamization with carbon monoxide, which requires specialized equipment, or the multi-step construction from an isoxazolidine (B1194047) precursor. orgsyn.org A significant advancement was the development of a route starting from readily available methyl 2-(benzylamino)methyl-3-hydroxybutanoate. orgsyn.org This method avoids the need for protecting the hydroxyl group during cyclization. orgsyn.org

However, a key step in this improved synthesis—the oxidative cleavage of the double bond in the N-benzyl-3-ethylideneazetidin-2-one intermediate—highlights a persistent challenge. orgsyn.org While ozonolysis is a common method for such cleavages, it leads to competitive oxidation of the benzyl (B1604629) group, complicating the purification of the final product. orgsyn.org The use of osmium tetraoxide provides a cleaner reaction but involves a toxic and expensive reagent. orgsyn.org

Future research must focus on developing more sustainable, efficient, and scalable synthetic pathways. Key areas for investigation include:

Green Oxidation Methods: Exploring alternative, environmentally benign oxidants to replace ozonolysis and osmium tetraoxide for the cleavage of the ethylidene group. This could involve catalytic systems based on more abundant and less toxic metals or even metal-free oxidative processes.

Flow Chemistry Approaches: Adapting existing syntheses to continuous flow systems could enhance safety, improve reproducibility, and allow for easier scaling of the production of this compound.

Exploration of Undiscovered Reactivity Modes and Transformation Pathways

The reactivity of this compound is dominated by its two key functional groups: the strained four-membered β-lactam ring and the electrophilic ketone at the C3 position. While some reactions, such as nucleophilic additions to the ketone, have been explored, a vast landscape of chemical transformations remains uncharted.

A notable area of study has been the indium-promoted allylation of the ketonic carbonyl group in aqueous media. acs.orgresearchgate.net These studies have demonstrated that the molecule undergoes stereoselective reactions with various allylic bromides, leading to the formation of β-lactams with a new stereocenter at the C3 position. acs.orgresearchgate.net The facial selectivity of the organometallic addition can be controlled by the choice of chiral auxiliaries on the nitrogen atom. researchgate.net

Future research should aim to uncover new reactivity patterns, including:

Reactions with Diverse Nucleophiles: Systematically investigating the addition of a broader range of carbon, nitrogen, oxygen, and sulfur nucleophiles to the C3-keto group to generate a library of highly functionalized β-lactams.

Ring-Opening and Ring-Expansion Reactions: Exploring conditions that selectively cleave the β-lactam ring to yield valuable acyclic synthons. Conversely, developing transition-metal-catalyzed ring-expansion reactions, such as those involving carbon monoxide insertion, could provide pathways to larger heterocyclic systems. princeton.edu

Pericyclic Reactions: Investigating the potential for this compound to participate in cycloaddition reactions, either as a dienophile or through its enolate, to construct more complex polycyclic systems.

Photochemical and Electrochemical Transformations: Studying the molecule's behavior under photochemical or electrochemical conditions could unlock unique reaction pathways not accessible through traditional thermal methods, such as radical-based functionalizations. beilstein-journals.org

Advanced Computational Studies for Reaction Design and Optimization

Computational chemistry offers powerful tools for understanding and predicting the behavior of strained molecules like this compound. rjeid.comnih.gov Density Functional Theory (DFT) calculations can provide deep insights into the molecule's electronic structure, bond energies, and orbital distributions (HOMO-LUMO), which govern its reactivity. rjeid.commdpi.com

For instance, in the indium-promoted allylation reactions, computational modeling could elucidate the precise structure of the transition states. researchgate.net Such studies could explain the observed diastereoselectivity and help in designing more selective reactions by modifying substituents or reaction conditions. acs.orgresearchgate.net

Future directions for computational research include:

Mechanism Elucidation: Using DFT and other methods to map the potential energy surfaces for proposed synthetic routes and novel transformations. This can help identify rate-determining steps, predict the feasibility of a reaction, and rationalize unexpected product formations. nih.gov

Predictive Stereochemistry: Developing robust computational models to accurately predict the stereochemical outcome of nucleophilic additions to the C3-ketone. This would accelerate the development of asymmetric syntheses and reduce the need for empirical screening of catalysts and conditions.

Virtual Screening of Catalysts: Employing computational methods to screen potential catalysts for new reactions, such as sustainable oxidation or ring-opening processes, thereby focusing experimental efforts on the most promising candidates. rsc.org

Molecular Dynamics Simulations: Performing simulations to understand the interaction of this compound with solvents and reagents, which can be crucial for optimizing reaction conditions, especially in complex or biphasic systems. rjeid.com

Expansion of Synthetic Utility and Methodologies in Complex Molecule Synthesis

The ultimate goal of studying this compound is to harness its unique chemical properties for the efficient synthesis of more complex and valuable molecules. The combination of a reactive ketone and a strained lactam ring makes it a powerful intermediate for introducing the β-lactam motif into larger structures.

The demonstrated ability to control the stereochemistry of additions to the C3-ketone is a significant step toward this goal. acs.orgresearchgate.net By using enantiomerically pure precursors, it is possible to achieve facial differentiation in organometallic additions, providing a reliable method for constructing chiral centers. researchgate.net

Future work should focus on leveraging this potential in multi-step syntheses:

Asymmetric Synthesis: Developing catalytic asymmetric methods for reactions involving this compound, moving beyond substrate control to catalyst-controlled stereoselectivity.

Tandem and Multicomponent Reactions: Designing one-pot reactions where this compound is a key component, allowing for the rapid assembly of molecular complexity from simple starting materials. rsc.orgresearchgate.net

Synthesis of Natural Product Analogues: Utilizing this compound as a core scaffold to synthesize analogues of biologically active natural products containing the β-lactam ring, which is a privileged structure in medicinal chemistry.

Development of New Protecting Group Strategies: The benzyl group is common but requires harsh conditions for removal. Exploring alternative N-substituents that are more readily cleaved would enhance the synthetic utility of the azetidinedione core, allowing for its incorporation into molecules with sensitive functional groups.

Q & A

Q. What are the established synthetic routes for 1-Benzyl-2,3-azetidinedione, and how are they optimized for yield and purity?

The compound is commonly synthesized via oxidation reactions. For example, oxidation of N-benzyl azetidine precursors using reagents like acetyl chloride under reflux conditions has been reported . Key steps include purification via column chromatography (e.g., n-hexane/ethyl acetate mixtures) and crystallization from solvent systems like ethyl acetate-hexane to achieve high purity (78% yield in optimized protocols) . Researchers should monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via melting point analysis or HPLC.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for structural confirmation, particularly to verify the azetidinedione ring and benzyl substituent. Single-crystal X-ray diffraction (SCXRD) with programs like SHELXL is recommended for resolving stereochemical ambiguities, as seen in analogous compounds . For crystallographic refinement, parameters such as R factor (<0.1) and data-to-parameter ratios (>10:1) should be prioritized to ensure reliability .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic or crystallographic data during structural elucidation?

Contradictions (e.g., unexpected NMR splitting or anomalous X-ray bond lengths) require iterative validation. Cross-reference multiple techniques:

- Compare experimental SCXRD torsion angles with computational models (DFT or molecular dynamics).

- Use high-resolution mass spectrometry (HRMS) to confirm molecular formula.

- Re-examine synthetic intermediates for potential byproducts or stereochemical drift . For crystallographic conflicts, refine data with constraints (e.g., riding H-atom models) and validate against databases like the Cambridge Structural Database (CSD) .

Q. What strategies improve stereochemical control in the synthesis of this compound derivatives?

Stereoselectivity challenges arise in azetidinedione functionalization. Strategies include:

- Chiral auxiliaries or catalysts (e.g., organocatalysts) to direct diastereoselective additions.

- Low-temperature reactions to minimize epimerization.

- Monitoring reaction stereodynamics via in-situ FTIR or circular dichroism (CD) spectroscopy. For example, analogous N-acyliminium ion intermediates (used in pyrrolidine-dione syntheses) require precise control of electrophilic trapping agents to avoid racemization .

Q. How can this compound be integrated into multicomponent cascade reactions for complex heterocycles?

The compound’s strained azetidinedione ring makes it a reactive electrophile in multicomponent reactions (MCRs). For instance:

- React with nucleophiles (e.g., amines or thiols) under basic conditions to form fused bicyclic systems.

- Use transition-metal catalysts (e.g., Pd or Cu) to enable cross-coupling with aryl halides or alkenes.

- Design MCRs inspired by benzofuran synthesis protocols, where diastereoselective cascades yield functionalized scaffolds .

Q. What are the stability considerations for this compound under varying experimental conditions?

Stability studies should assess:

- Thermal degradation : Conduct thermogravimetric analysis (TGA) to identify decomposition thresholds.

- Hydrolytic sensitivity : Test pH-dependent stability (e.g., in aqueous buffers) to optimize storage conditions (dry, inert atmosphere recommended) .

- Light exposure : UV-Vis spectroscopy can detect photooxidation products, guiding handling protocols (e.g., amber glassware).

Methodological Notes

- Synthesis Optimization : Reflux times and stoichiometric ratios (e.g., acetyl chloride excess) are critical for high yields. Scale-up requires careful temperature control to prevent exothermic side reactions .

- Data Validation : Always cross-validate structural data with complementary techniques (e.g., SCXRD + NMR) to mitigate artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.